

# GZD856 In Vivo Animal Model Data: A Technical Guide

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## Compound of Interest

Compound Name: GZD856

Cat. No.: B15576677

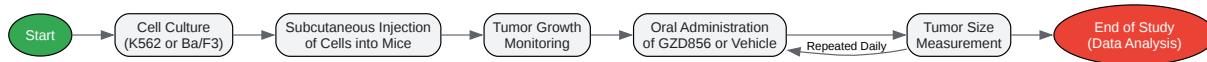
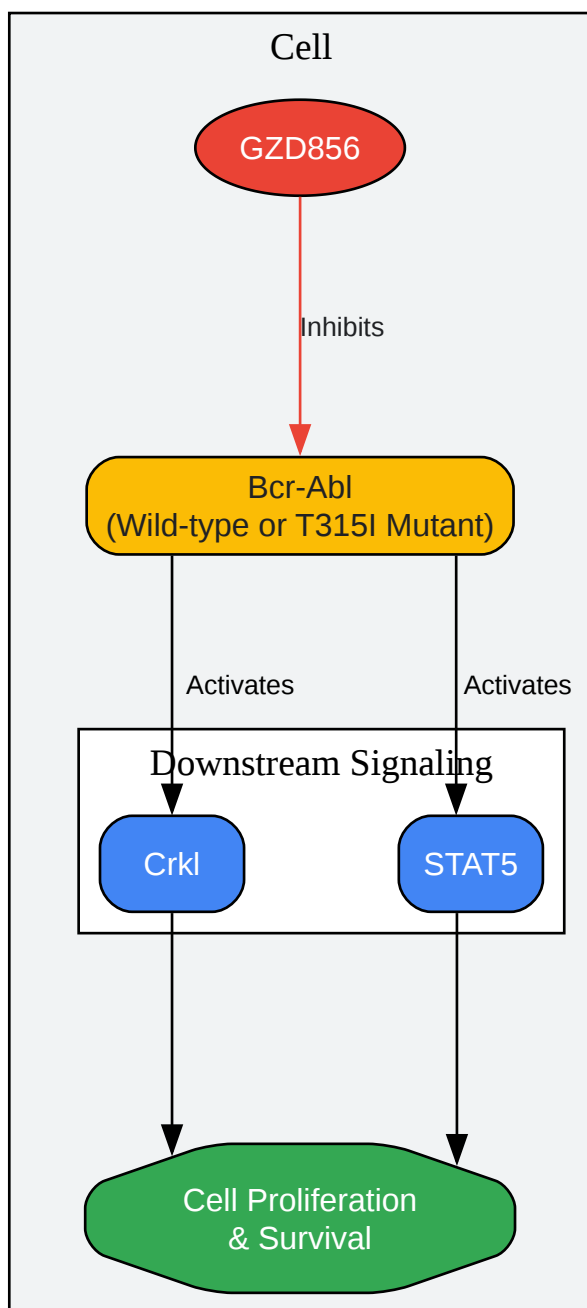
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This technical guide provides an in-depth overview of the preclinical in vivo data for **GZD856**, a potent and orally active inhibitor of Bcr-Abl, including the T315I mutant, and PDGFR $\alpha/\beta$ . The following sections detail the mechanism of action, summarize key quantitative data from animal models, and outline the experimental protocols used in these studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Mechanism of Action

**GZD856** is a novel, orally bioavailable inhibitor designed to overcome acquired resistance to imatinib in Chronic Myeloid Leukemia (CML).[1][2] It potently inhibits both native Bcr-Abl and the gatekeeper T315I mutant, a common source of resistance to many Bcr-Abl tyrosine kinase inhibitors.[1][2][3][4] The inhibitory action of **GZD856** on Bcr-Abl kinase activity leads to the suppression of downstream signaling pathways involving Crkl and STAT5.[1] In addition to its activity against Bcr-Abl, **GZD856** also demonstrates potent inhibition of PDGFR $\alpha/\beta$ . [5][6]

Below is a diagram illustrating the signaling pathway targeted by **GZD856**.



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